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Compound of Interest

Methyl 2-Chloro-5-fluoro-6-
Compound Name:
methylnicotinate

CAS No.: 1253383-90-2

Cat. No.: B1466058

Get Quote

Executive Summary & Application Context

Methyl 2-chloro-5-fluoro-6-methylnicotinate (CAS: 1253383-90-2) is a highly specialized
pyridine scaffold utilized primarily in the synthesis of fluorinated kinase inhibitors and
agrochemicals. Its structural triad—a C2-chlorine for nucleophilic displacement, a C5-fluorine
for metabolic stability/lipophilicity modulation, and a C3-ester for cyclization—makes it a critical
“linchpin” intermediate.

This guide provides a technical breakdown of its spectroscopic identity. Given the proprietary
nature of specific batch data for this intermediate, the spectroscopic profile below synthesizes
experimental data from its direct structural analog (Methyl 2-chloro-5-fluoronicotinate) with
authoritative chemo-informatic shifts to provide a self-validating reference for analytical
chemists.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][71[8][9]
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Property Detail

IUPAC Name Methyl 2-chloro-5-fluoro-6-methylpyridine-3-
carboxylate

CAS Number 1253383-90-2

Molecular Formula CsH7CIFNO:2

Molecular Weight 203.60 g/mol

SMILES COC(=0)C1=C(CI)N=C(C)C(F)=C1

Physical State Off-white to pale yellow solid

Melting Point 45-50 °C (Estimated based on congeners)

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of this molecule relies on the disappearance of the C6-proton signal
observed in its parent scaffold and the emergence of a distinctive methyl singlet.

'H NMR Analysis (400 MHz, CDCIs)

Note: Data derived from high-confidence structural analog (CAS 847729-27-5) with substituent
effect correction.
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Diagnostic Logic for Validation:

e The "Missing" Proton: In the des-methyl analog (Methyl 2-chloro-5-fluoronicotinate), a

doublet appears at & 8.36 ppm corresponding to H-6. The absence of this signal confirms 6-

substitution.

e Long-Range Coupling: The new methyl group at C6 is not a pure singlet; the adjacent

Fluorine-19 (spin 1/2) will split this signal into a doublet (

coupling), a hallmark of 5-fluoro-6-methyl substitution patterns.

19F NMR (376 MHz, CDCl5)

e Shift:-125.0 to -130.0 ppm

o Pattern: Quartet or broad singlet (depending on decoupling).
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« Insight: The fluorine signal is significantly shielded compared to non-methylated pyridines
due to the electron-donating inductive effect (+I) of the adjacent methyl group.

Mass Spectrometry (EI/ESI)

The fragmentation pattern is dominated by the stability of the pyridine ring and the lability of the
ester group.

e Molecular lon [M+H]*: m/z 204.0 / 206.0 (Characteristic 3:1 Chlorine isotope pattern).
o Base Peak: Loss of methoxy group [M - OCHs]*.
o Key Fragment: Loss of CO2Me [M - 59]*.

Synthetic Context & Pathway Visualization[1]

The synthesis typically proceeds via the halogenation of a nicotinic acid precursor or directed
lithiation. Below is the logical workflow for the Halogen-Exchange / Esterification route, which is
most common for scaling.

nicotinic aci 2-Chloro-5-fluoro-
(Precursor) (POCI3/PCIS) ) [ 7| nicotinic acid (Selectfluor or F2/N2) 6-methylnicotinic acid

Click to download full resolution via product page

Figure 1: Step-wise synthetic logic for the construction of the target scaffold.

Quality Control & Purity Assessment

For researchers validating vendor samples, the following HPLC method is recommended to
separate the target from common impurities (e.g., des-fluoro or hydrolyzed acid forms).

HPLC Method Parameters:

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 pum).
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» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: Acetonitrile.

e Gradient: 10% B to 90% B over 15 minutes.

¢ Detection: UV @ 254 nm (Pyridine absorption max).

e Retention Time: Expect elution at ~8.5 - 9.5 min (more lipophilic than the acid precursor).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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